molecular formula C7H11N3 B2843142 (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine CAS No. 608515-92-0

(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine

Cat. No.: B2843142
CAS No.: 608515-92-0
M. Wt: 137.18 g/mol
InChI Key: UAAIAYPPUVKXJU-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine: is a chemical compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a trifluoromethyl group at the 2-position and a methanamine group at the 5-position of the pyrimidine ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with an amine source under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is of interest due to its potential biological activity. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for creating products with specific characteristics .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine is unique due to the specific positioning of the trifluoromethyl and methanamine groups on the pyrimidine ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-ethyl-N-methylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-7-9-4-6(8-2)5-10-7/h4-5,8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAIAYPPUVKXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697624
Record name 2-Ethyl-N-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-92-0
Record name 2-Ethyl-N-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-(azidomethyl)-2-(trifluoromethyl)pyrimidine (Description 120; 660 mg, 3.26 mmol) in anhydrous THF (10 ml) was added triphenylphosphine (1.71 g, 6.52 mmol) and water (0.059 ml, 3.26 mmol) and the resulting mixture stirred at room temperature overnight. The mixture was evaporated and the residue purified by column chromatography on silica elution with 5% MeOH in DCM+0.5% NH4OH to give the title compound (320 mg, 55%) as a pale yellow solid.
Name
5-(azidomethyl)-2-(trifluoromethyl)pyrimidine
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
0.059 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
55%

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